molecular formula C19H30N2O3 B15013339 N'-(2-Ethoxyphenyl)-N-nonylethanediamide

N'-(2-Ethoxyphenyl)-N-nonylethanediamide

Cat. No.: B15013339
M. Wt: 334.5 g/mol
InChI Key: YNXLWOLGHXNIAX-UHFFFAOYSA-N
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Description

N'-(2-Ethoxyphenyl)-N-nonylethanediamide is a diamide compound featuring a 2-ethoxyphenyl group and a nonyl (C₉) alkyl chain linked via an ethanediamide backbone. The ethoxy group (-OCH₂CH₃) contributes electron-donating effects, while the nonyl chain enhances hydrophobicity and may influence thermal stability and solubility in nonpolar matrices .

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N'-(2-ethoxyphenyl)-N-nonyloxamide

InChI

InChI=1S/C19H30N2O3/c1-3-5-6-7-8-9-12-15-20-18(22)19(23)21-16-13-10-11-14-17(16)24-4-2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

YNXLWOLGHXNIAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxyphenyl)-N-nonylethanediamide typically involves the reaction of 2-ethoxyaniline with nonylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-(2-Ethoxyphenyl)-N-nonylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxyphenyl)-N-nonylethanediamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-Ethoxyphenyl)-N-nonylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized as an additive in polymers to enhance their properties, such as stability and durability.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxyphenyl)-N-nonylethanediamide involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the ethanediamide core but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Substituents Key Features
N'-(2-Ethoxyphenyl)-N-nonylethanediamide (Target) Nonyl (C₉), 2-ethoxyphenyl Long alkyl chain enhances hydrophobicity; potential surfactant or stabilizer.
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide 2-ethylphenyl, 2-ethoxyphenyl Known as Tinuvin 312; commercial UV stabilizer for polymers .
N-(2-Ethoxyphenyl)-N'-(4-isodecylphenyl)ethanediamide 4-isodecylphenyl, 2-ethoxyphenyl Branched C₁₀ chain improves solubility in organic solvents; used in coatings .
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethylenediamide 4-ethylphenyl, 2-ethoxyphenyl Metal-binding properties; applied in catalytic materials .

Physicochemical Properties

Hypothetical data based on substituent effects (extrapolated from evidence):

Property Target Compound Tinuvin 312 4-Isodecylphenyl Analog 4-Ethylphenyl Analog
Molecular Weight (g/mol) ~350 (estimated) 312.38 ~400 (estimated) 296.34
Solubility Low in water; high in hydrocarbons Soluble in THF, DCM High in nonpolar solvents Moderate in polar aprotic solvents
Thermal Stability High (decomposition >250°C) Stable up to 200°C Stable up to 220°C Decomposes at ~180°C
Key Application Polymer additives UV stabilization Coatings, surfactants Catalytic material design

Substituent Effects on Functionality

  • Ethyl Group (Tinuvin 312) : Balances solubility and UV absorption efficiency, making it suitable for thin-film polymer applications .
  • Isodecyl Group : Branched structure reduces crystallinity, improving miscibility in resin formulations .
  • Ethylphenyl Group (4-Ethylphenyl analog) : Enables π-π interactions with aromatic metal complexes, aiding catalysis .

Target Compound: Inferred Properties

While direct studies on this compound are absent, its nonyl chain likely grants it superior thermal stability compared to shorter-chain analogs (e.g., ethyl or isodecyl derivatives). Potential uses include:

  • Lubricant Additives: Nonyl’s hydrophobicity reduces friction in hydrocarbon-based systems.
  • Polymer Stabilizers : Comparable to Tinuvin 312 but with enhanced longevity in high-temperature environments.

Tinuvin 312 (N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide)

  • UV Stabilization : Effective in polyethylene and polypropylene, absorbing UV-B/C radiation via conjugated diamide structure .
  • Synergistic Use : Often combined with hindered amine light stabilizers (HALS) for enhanced performance.

4-Isodecylphenyl Analog

  • Coatings Industry : Branched isodecyl group improves adhesion to hydrophobic surfaces, used in automotive paints .

4-Ethylphenyl Analog in Catalysis

  • Metal Chelation : The ethoxyphenyl and ethylphenyl groups facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in oxidation-reduction catalysts .

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